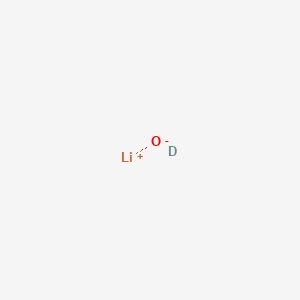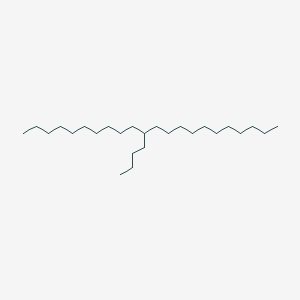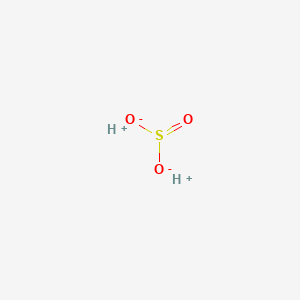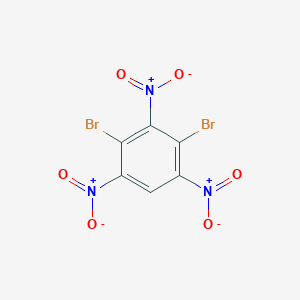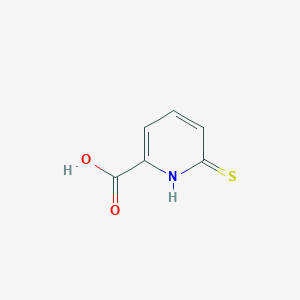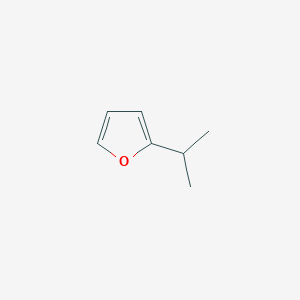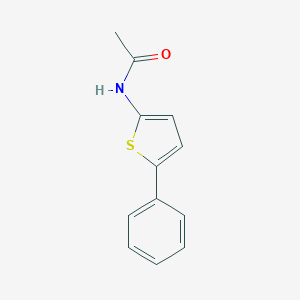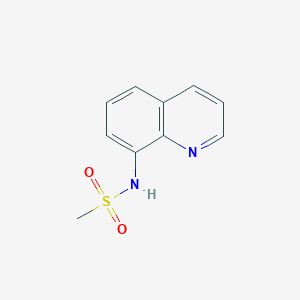
Aluminium sodium tetrahydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium sodium tetrahydroxide, also known as basic aluminum sodium carbonate, is a chemical compound with the molecular formula Na2Al2(OH)4CO3. It is a white powder that is commonly used in various industrial applications, such as the production of ceramics, glass, and paper. In recent years, there has been an increasing interest in the scientific community regarding the potential biomedical applications of this compound.
Mechanism of Action
The mechanism of action of aluminium sodium tetrahydroxide is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects by disrupting the cell membrane and inhibiting the production of pro-inflammatory cytokines. Its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells. Furthermore, aluminium sodium tetrahydroxide has been shown to enhance the activity of certain enzymes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Aluminium sodium tetrahydroxide has been shown to have low toxicity and is generally considered safe for use in biomedical applications. It has been found to be biocompatible with various cell types, including osteoblasts, fibroblasts, and macrophages. It has also been shown to promote cell proliferation and differentiation. However, further studies are needed to fully understand the biochemical and physiological effects of aluminium sodium tetrahydroxide.
Advantages and Limitations for Lab Experiments
One of the main advantages of aluminium sodium tetrahydroxide is its low toxicity and biocompatibility, which makes it suitable for use in biomedical applications. It is also relatively easy to synthesize and can be produced in large quantities. However, its solubility in water is limited, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may hinder the development of new applications.
Future Directions
There are several future directions for the research on aluminium sodium tetrahydroxide. One area of interest is the development of new drug delivery systems using aluminium sodium tetrahydroxide as a carrier. Another area of research is the use of aluminium sodium tetrahydroxide as a bone substitute material, which may have potential applications in the field of orthopedics. Furthermore, the development of new biosensors and immunoassays using aluminium sodium tetrahydroxide is an area of active research. Finally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of aluminium sodium tetrahydroxide.
Synthesis Methods
The synthesis of aluminium sodium tetrahydroxide involves the reaction between aluminum sulfate, sodium carbonate, and water. The reaction is exothermic and results in the formation of a white precipitate. The precipitate is then washed, dried, and milled to obtain the final product. The purity and particle size of the product can be controlled by adjusting the reaction conditions, such as the reaction temperature, time, and pH.
Scientific Research Applications
Aluminium sodium tetrahydroxide has been extensively studied for its potential biomedical applications. It has been shown to have antimicrobial, anti-inflammatory, and antitumor properties. It has also been investigated for its potential as a drug delivery system and as a bone substitute material. In addition, aluminium sodium tetrahydroxide has been used in the development of biosensors and immunoassays.
properties
CAS RN |
12251-53-5 |
|---|---|
Product Name |
Aluminium sodium tetrahydroxide |
Molecular Formula |
AlH4NaO4 |
Molecular Weight |
118.001 g/mol |
IUPAC Name |
aluminum;sodium;tetrahydroxide |
InChI |
InChI=1S/Al.Na.4H2O/h;;4*1H2/q+3;+1;;;;/p-4 |
InChI Key |
SVEIXENKLWYGIZ-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Na+].[Al+3] |
Other CAS RN |
12251-53-5 |
Pictograms |
Corrosive |
synonyms |
aluminium sodium tetrahydroxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
